Cas no 621-45-4 (1-3-(Trifluoromethyl)phenylpropan-2-ol)
1-3-(Trifluoromethyl)phenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(3-trifluoromethylphenyl)-2-propanol
- 1-[3-(trifluoromethyl)phenyl]propan-2-ol
- Benzeneethanol, a-methyl-3-(trifluoromethyl)-
- 1-(3-trifluoromethyl)-phenyl-propan-2-ol
- 1-(3-trifluorophenyl)-2-propanol
- 1-[3-(trifluoromethyl)phenyl]-2-propanol
- 1-m-trifluoromethylphenylpropan-2-ol
- 1-Tfmpp
- 3-(2-hydroxypropyl)trifluoromethylbenzene
- ANW-65420
- CTK5B4417
- SureCN2421761
- 1-(3-trifluoromethylphenyl)-propan-2-ol
- DB-328452
- AKOS011901019
- 621-45-4
- Benzeneethanol, alpha-methyl-3-(trifluoromethyl)-
- T889FRK2V5
- DTXSID10977693
- ES-2665
- alpha-Methyl-3-(trifluoromethyl)benzeneethanol
- 135561-78-3
- L001044
- 1-[3-(Trifluoromethyl)Phenyl]Propanol-2-(4-(Trifluoromethyl)phenyldimethyl carbinol)
- alpha-Methyl-3-(trifluoromethyl)phenethyl alcohol
- 1-(3-Trifluoromethyl)phenyl-1-propanol
- SCHEMBL2421761
- Phenethyl alcohol, alpha-methyl-m-(trifluoromethyl)-
- EN300-1932599
- G64021
- 1-3-(Trifluoromethyl)phenylpropan-2-ol
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- MDL: MFCD00046649
- Inchi: 1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3
- InChI Key: WNIKNSNYJWTSDT-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CC(C)O)(F)F
Computed Properties
- Exact Mass: 204.07623
- Monoisotopic Mass: 204.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.2
- Boiling Point: 221.4°C at 760 mmHg
- Flash Point: 99.2°C
- Refractive Index: 1.463
- PSA: 20.23
- LogP: 2.62870
1-3-(Trifluoromethyl)phenylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118345-1g |
1-(3-(Trifluoromethyl)phenyl)propan-2-ol |
621-45-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM184891-5g |
1-(3-(trifluoromethyl)phenyl)propan-2-ol |
621-45-4 | 95% | 5g |
$*** | 2023-03-29 | |
| Enamine | EN300-1932599-0.05g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-1932599-0.1g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-1932599-0.25g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-1932599-0.5g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-1932599-1.0g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1932599-2.5g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-1932599-5.0g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1932599-10.0g |
1-[3-(trifluoromethyl)phenyl]propan-2-ol |
621-45-4 | 10g |
$4236.0 | 2023-06-02 |
1-3-(Trifluoromethyl)phenylpropan-2-ol Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-3-(Trifluoromethyl)phenylpropan-2-ol
Chemical Profile of 1-3-(Trifluoromethyl)phenylpropan-2-ol (CAS No. 621-45-4)
1-3-(Trifluoromethyl)phenylpropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 621-45-4, is a fluorinated aromatic alcohol with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of organofluorine derivatives, which are widely recognized for their unique electronic and steric properties due to the presence of fluorine atoms. The molecular structure consists of a phenyl ring substituted with a trifluoromethyl group at the 3-position and a propan-2-ol side chain, making it a versatile intermediate in synthetic chemistry.
The trifluoromethyl group is a key feature of this compound, contributing to its lipophilicity and metabolic stability. These characteristics make it an attractive building block in drug design, particularly for developing compounds with improved pharmacokinetic profiles. In recent years, there has been growing interest in fluorinated alcohols as they exhibit enhanced binding affinity and resistance to enzymatic degradation compared to their non-fluorinated counterparts.
Recent studies have highlighted the potential of 1-3-(Trifluoromethyl)phenylpropan-2-ol in the development of novel therapeutic agents. For instance, researchers have explored its utility as a precursor in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorine atoms in the trifluoromethyl group can modulate the electronic properties of the molecule, allowing for fine-tuning of its biological activity. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The introduction of fluorine into agrochemicals often enhances their efficacy against pests and pathogens while reducing environmental impact. 1-3-(Trifluoromethyl)phenylpropan-2-ol has been used as an intermediate in the synthesis of fluorinated herbicides and fungicides, which exhibit improved stability and bioavailability.
The synthesis of 1-3-(Trifluoromethyl)phenylpropan-2-ol typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by reduction and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity. These techniques are essential for producing high-purity compounds suitable for sensitive applications like drug development.
From a chemical biology perspective, the unique properties of 1-3-(Trifluoromethyl)phenylpropan-2-ol make it an interesting candidate for studying enzyme-substrate interactions. The trifluoromethyl group can influence hydrogen bonding and hydrophobic interactions, providing insights into molecular recognition processes. Such studies are vital for understanding drug-receptor binding mechanisms and designing more effective therapeutic agents.
The industrial production of this compound requires careful optimization to ensure cost-effectiveness and sustainability. Green chemistry principles have been increasingly applied to minimize waste and energy consumption during synthesis. For example, catalytic processes that utilize renewable feedstocks or mild reaction conditions are being explored to enhance environmental compatibility.
Future research directions may focus on expanding the applications of 1-3-(Trifluoromethyl)phenylpropan-2-ol by exploring novel derivatives or employing it in combinatorial chemistry libraries. The growing demand for fluorinated compounds in medicinal chemistry underscores the importance of developing efficient synthetic routes and understanding their mechanistic properties.
In conclusion, 1-3-(Trifluoromethyl)phenylpropan-2-ol (CAS No. 621-45-4) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its versatility as a synthetic intermediate and biological probe. As research continues to uncover new applications for fluorinated alcohols, this compound is poised to play an increasingly important role in drug discovery and agricultural innovation.
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